Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

Description

Historical Context and Significance of Thiazole (B1198619) Scaffolds in Chemical Research

The field of thiazole chemistry has a rich history, with foundational work by Hofmann and Hantsch paving the way for extensive research. Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a crucial scaffold in both natural products and synthetic molecules. Its significance was further established by the work of Bogert and coworkers, and its importance in industrial applications was highlighted by Mills, who demonstrated the use of thiazole ring derivatives, such as cyanine (B1664457) dyes, as photographic sensitizers.

The thiazole moiety is a core component of numerous biologically active compounds. A prominent example is Vitamin B1 (Thiamine), which features a thiazole ring. This structural motif is also integral to the penicillin nucleus, a cornerstone of antibiotic therapy. The versatility of the thiazole scaffold is evident in a wide array of pharmaceuticals, including the antiretroviral drug Ritonavir, the antifungal agent Abafungin, and the antimicrobial sulfazole. sigmaaldrich.com In recent decades, research has continued to uncover the potential of thiazole derivatives in various therapeutic areas, with applications as anticancer, anti-inflammatory, and antioxidant agents. researchgate.netfarmaciajournal.com The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for creating a diverse range of novel chemical entities. nih.gov

Overview of Pyridyl-Substituted Heterocycles in Synthetic and Supramolecular Chemistry

Pyridine (B92270), a six-membered nitrogen-containing aromatic heterocycle, is another fundamental building block in chemistry. When a pyridine ring is attached to another heterocyclic system, the resulting pyridyl-substituted heterocycle often exhibits unique chemical and physical properties. These compounds are of significant interest in synthetic chemistry due to their versatile reactivity and ability to be converted into a wide range of functional derivatives. chemicalbook.com The pyridine nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the molecule's solubility and biological interactions. chemicalbook.com

In the realm of supramolecular chemistry, pyridyl-substituted heterocycles are widely used as ligands for the construction of complex architectures. Their ability to coordinate with metal ions is harnessed to create discrete coordination complexes and extended coordination polymers. These structures can form higher-dimensional systems through non-covalent interactions such as hydrogen bonding and π-π stacking, leading to materials with interesting geometries like helical, ladder-like, or ribbon-shaped structures. banglajol.info The combination of a pyridine ring with other heterocycles, such as thiazole, creates hybrid molecules that are explored for applications in materials science and medicinal chemistry, including the development of novel anticancer agents. nih.govcaymanchem.com

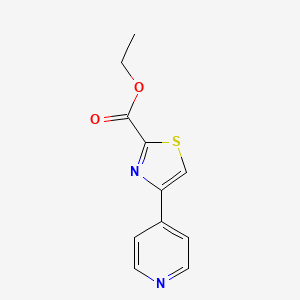

Structural Elucidation and Naming Convention for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

This compound is a bifunctional molecule that incorporates a thiazole ring, a pyridine ring, and an ethyl ester group. The core of the molecule is a thiazole ring. A pyridine ring is attached at the 4-position of this thiazole ring, specifically via the 4-position of the pyridine ring itself (para-position). An ethyl carboxylate group (-COOCH₂CH₃) is substituted at the 2-position of the thiazole ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate . The naming convention proceeds as follows:

"ethyl...carboxylate" indicates the ethyl ester functional group.

"thiazole" identifies the five-membered sulfur and nitrogen-containing heterocycle.

"4-(pyridin-4-yl)" specifies that a pyridine ring is attached at the 4-position of the thiazole, and the connection is through the 4-position of the pyridine ring.

"-2-" indicates that the ethyl carboxylate group is located at the 2-position of the thiazole ring.

"1,3-" specifies the positions of the sulfur and nitrogen atoms in the thiazole ring, respectively, although this is often omitted as it is the most common isomer.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

|---|---|

| CAS Number | 216867-38-8 |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Formula Weight | 234.28 g/mol |

| Synonyms | Ethyl 4-(4-pyridinyl)-2-thiazolecarboxylate, 2-Thiazolecarboxylic acid, 4-(4-pyridinyl)-, ethyl ester |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLUEVQSOXDFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate provides valuable insights into the electronic environment of the protons within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the ethyl group, the thiazole (B1198619) ring, and the pyridine (B92270) ring.

The protons of the ethyl ester group typically appear as a triplet and a quartet. The methyl (CH₃) protons are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. Conversely, the methylene protons will appear as a quartet, being split by the three protons of the methyl group.

The pyridine ring exhibits a characteristic AA'BB' or a set of two doublets system for the aromatic protons. The protons ortho to the nitrogen atom are generally found at a lower field (higher ppm) compared to the meta protons due to the deshielding effect of the electronegative nitrogen. The coupling constants between these protons are indicative of their relative positions on the ring.

The thiazole ring contains a single proton, which typically appears as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group and the electronic effects of the pyridyl substituent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.5 | Quartet | ~7.1 |

| H-5 (thiazole) | ~8.3 | Singlet | N/A |

| H-3', H-5' (pyridine) | ~7.8 | Doublet | ~6.0 |

| H-2', H-6' (pyridine) | ~8.7 | Doublet | ~6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon of the ester group is typically observed at the most downfield position due to its significant deshielding. The carbon atoms of the thiazole and pyridine rings resonate in the aromatic region, with their specific chemical shifts determined by their electronic environment and proximity to heteroatoms. The carbon atoms of the ethyl group appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~14.5 |

| CH₂ (ethyl) | ~62.5 |

| C-5 (thiazole) | ~121.0 |

| C-2', C-6' (pyridine) | ~122.0 |

| C-4' (pyridine) | ~142.0 |

| C-3', C-5' (pyridine) | ~151.0 |

| C-4 (thiazole) | ~155.0 |

| C=O (ester) | ~161.0 |

| C-2 (thiazole) | ~168.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity. Similarly, correlations between the ortho and meta protons of the pyridine ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on their corresponding proton resonances. For instance, the signal for the thiazole proton at ~8.3 ppm would correlate with the carbon signal at ~121.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected between the thiazole proton and the carbons of the pyridine ring, as well as the carbonyl carbon of the ester group. The methylene protons of the ethyl group would show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the C=O stretching vibration of the ester group. The aromatic C-H stretching vibrations of the pyridine and thiazole rings, as well as the C=C and C=N stretching vibrations within the rings, also give rise to distinct peaks. The C-O stretching of the ester and the C-S stretching of the thiazole ring are also identifiable.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2980-2900 |

| C=O Stretch (Ester) | ~1720 |

| C=C and C=N Ring Stretch | ~1600-1450 |

| C-O Stretch (Ester) | ~1250-1100 |

Raman Spectroscopy Applications

While specific Raman spectroscopic data for this compound is not extensively reported, the technique can offer complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be useful for characterizing the vibrations of the aromatic rings. The symmetric breathing modes of the pyridine and thiazole rings would be expected to produce strong signals in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could potentially be applied to study the adsorption and orientation of this molecule on metal surfaces, given the presence of the nitrogen and sulfur heteroatoms which can interact with such surfaces.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides crucial information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-resolution mass spectrometry is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, HR-MS provides the experimental mass, which can be compared to the calculated theoretical mass.

Research Findings: Analysis of this compound using HR-MS would yield an accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident determination of the molecular formula, C₁₁H₁₀N₂O₂S. The technique helps to distinguish the target compound from other potential isomers or impurities that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical vs. Experimental Mass Data from HR-MS

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Calculated Monoisotopic Mass | 234.0463 u |

| Expected Experimental Mass (m/z) for [M+H]⁺ | 235.0541 u |

| Typical Mass Accuracy | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the observation of the intact molecular ion with minimal fragmentation. This is crucial for confirming the molecular weight of the compound.

Research Findings: In ESI-MS analysis, this compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The observation of this ion at the expected mass-to-charge ratio provides strong evidence for the molecular weight of the compound. Depending on the instrument conditions, adducts with other ions present in the solution (e.g., sodium, [M+Na]⁺) might also be observed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of volatile and thermally stable compounds and provides a characteristic fragmentation pattern that can be used as a chemical fingerprint for identification.

Research Findings: For a purity assessment using GC-MS, a sample of this compound would be vaporized and passed through a chromatographic column. A single major peak in the resulting chromatogram would indicate a high degree of purity. The mass spectrum associated with this peak would display a molecular ion peak (if stable enough under electron ionization) and a series of fragment ions. The fragmentation pattern is determined by the weakest bonds in the molecule and the stability of the resulting fragments, providing structural information that can confirm the identity of the compound.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure Determination

By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all non-hydrogen atoms can be precisely located. This allows for the definitive confirmation of the molecular structure, including the connectivity of atoms and the stereochemistry.

Research Findings: A successful SC-XRD analysis would provide a three-dimensional model of the molecule. This would confirm the planar nature of the thiazole ring and the relative orientation of the pyridyl and ethyl carboxylate substituents. Key structural parameters such as the dihedral angle between the thiazole and pyridyl rings would be determined, providing insight into the molecular conformation in the solid state. The analysis also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Crystal System, Space Group, and Unit Cell Parameters

The external morphology of a crystal is a reflection of its internal atomic arrangement. The crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a fundamental description of the crystalline lattice.

Research Findings: The crystallographic analysis of a single crystal of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describes the symmetry elements present in the crystal lattice. The unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) define the size and shape of the repeating unit of the crystal structure. This data is unique to the specific crystalline form of the compound and is essential for its unambiguous identification and for crystallographic database records.

Table 2: Representative Crystallographic Data Table

| Parameter | Value |

| Crystal System | To be determined by SC-XRD |

| Space Group | To be determined by SC-XRD |

| a (Å) | To be determined by SC-XRD |

| b (Å) | To be determined by SC-XRD |

| c (Å) | To be determined by SC-XRD |

| α (°) | To be determined by SC-XRD |

| β (°) | To be determined by SC-XRD |

| γ (°) | To be determined by SC-XRD |

| Volume (ų) | To be determined by SC-XRD |

| Z (molecules per unit cell) | To be determined by SC-XRD |

Analysis of Intermolecular Interactions in the Crystalline State

Detailed crystallographic studies would be required to elucidate the specific nature and geometry of these interactions. Typically, in similar pyridyl-thiazole structures, one might expect to observe various types of weak intermolecular forces. These could include C–H···N and C–H···O hydrogen bonds, where hydrogen atoms attached to carbon atoms interact with the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylate group. The planarity of the thiazole and pyridine rings could also facilitate π–π stacking interactions, contributing to the stability of the crystal packing.

A summary of potential intermolecular interactions, based on the structural motifs commonly observed in related compounds, is presented in Table 1. It is important to note that the precise bond distances and angles for this compound would need to be determined through single-crystal X-ray diffraction analysis.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

|---|---|---|---|---|

| C–H···N | C-H (Thiazole/Ethyl) | N (Pyridyl) | - | - |

| C–H···O | C-H (Pyridyl/Ethyl) | O (Carbonyl) | - | - |

| π–π stacking | Thiazole ring | Pyridyl ring | - | - |

(Data not available in published literature)

Computational Chemistry and Theoretical Investigations

Theoretical Studies on Reaction Mechanisms and Kinetics

Currently, there is a discernible gap in the scientific literature regarding theoretical and computational examinations of the reaction mechanisms and kinetics related to Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate. Investigations into the transition states, activation energies, and reaction pathways for the synthesis or subsequent reactions of this compound have not been reported. Such studies are crucial for optimizing synthetic routes and understanding the fundamental reactivity of the molecule. Without dedicated computational analysis, insights into the mechanistic details of its formation, typically through variations of the Hantzsch thiazole (B1198619) synthesis, remain speculative and are based on generalized mechanisms for this class of reactions.

Solvent Effects on Molecular Properties and Reactivity

The influence of solvent environments on the molecular properties—such as geometry, electronic structure, and spectroscopic characteristics—and the reactivity of this compound has not been the subject of specific theoretical investigation. Computational studies employing implicit or explicit solvent models are essential for predicting how the polarity and hydrogen-bonding capabilities of a solvent might affect the compound's conformational preferences, dipole moment, and the energetics of its chemical transformations. The absence of such studies limits a comprehensive understanding of its behavior in different chemical environments, which is critical for its application in various fields.

Further theoretical research is necessary to elucidate the intricate details of the chemical and physical behavior of this compound, which would significantly contribute to its potential development and application.

Chemical Reactivity and Derivatization

Hydrolysis of the Ethyl Ester Moiety to Carboxylic Acid

The ethyl ester group at the 2-position of the thiazole (B1198619) ring is susceptible to hydrolysis, a fundamental reaction that converts the ester into a carboxylic acid. This transformation is typically achieved under acidic or basic conditions.

Under acidic conditions, the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. The reaction is reversible, and the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a solution of a strong base, like sodium hydroxide (B78521). This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid, 4-(4-pyridyl)-2-thiazolecarboxylic acid. libretexts.org A similar hydrolysis is reported for the closely related compound, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, which is converted to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate, a reaction that also involves the cleavage of the ester bond. farmaciajournal.com

Table 1: Conditions for Hydrolysis of Ethyl Esters

| Condition | Reagents | Product | Reversibility |

| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | Carboxylic Acid + Ethanol (B145695) | Reversible |

| Basic (Saponification) | NaOH or KOH, H₂O/Ethanol, Heat; then H₃O⁺ | Carboxylic Acid + Ethanol | Irreversible |

Functional Group Transformations on the Thiazole Ring

The thiazole ring in Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is a hub of chemical reactivity, amenable to various functional group transformations.

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the C5 position being the most favored site for attack. pharmaguideline.com This is due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation. However, the presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the ring towards electrophilic attack. Conversely, the pyridine (B92270) ring is inherently electron-deficient and thus generally unreactive towards electrophilic substitution, which, if forced, would likely occur at the C3 and C5 positions.

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack. pharmaguideline.comias.ac.in The electron-withdrawing nature of the adjacent ethyl carboxylate group further enhances this susceptibility. Nucleophilic substitution reactions may occur if a suitable leaving group is present.

The nitrogen atom of the pyridine ring can act as a nucleophile, undergoing alkylation or protonation. These reactions, however, would likely deactivate the entire molecule towards further electrophilic attack by increasing its electron deficiency.

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a pyridine and a thiazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. ias.ac.in These reactions often involve the derivatization of the carboxylic acid obtained from hydrolysis, followed by intramolecular cyclization. For instance, the carboxylic acid can be converted to an acyl chloride or an amide, which can then react with a suitable functional group on the pyridine ring or a neighboring molecule to form a new ring system. Such fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. dmed.org.uamdpi.com For example, thiazole derivatives can be used in the synthesis of thiazolo[4,5-b]pyridines. dmed.org.ua

Regioselective Reactions and Selectivity Control

Controlling the regioselectivity of reactions involving this compound is crucial for the synthesis of specific derivatives. The inherent electronic properties of the pyridine and thiazole rings largely dictate the site of reaction.

Electrophilic attack: As previously mentioned, this is most likely to occur at the C5 position of the thiazole ring.

Nucleophilic attack: The C2 position of the thiazole ring is the most probable site for nucleophilic attack.

Functionalization of the pyridine ring: Direct functionalization of the pyridine ring is challenging but can be achieved under specific conditions, often involving metal catalysis, with the C2 and C4 positions being potential sites for nucleophilic attack. researchgate.netrsc.org

The interplay between the directing effects of the substituents and the intrinsic reactivity of the heterocyclic rings allows for a degree of control over the reaction outcomes.

Structure-Reactivity Relationships in Thiazole Chemistry

The reactivity of the thiazole ring in this compound is significantly influenced by the electronic properties of its substituents.

Ethyl Carboxylate Group (at C2): This is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic attack but activates the C2 position for nucleophilic attack. ias.ac.in The ease of decarboxylation of 2-carboxythiazoles is also a known characteristic. ias.ac.in

4-Pyridyl Group (at C4): The pyridine ring is also an electron-withdrawing group, which further influences the electron density distribution within the thiazole ring.

Table 2: Summary of Substituent Effects on Thiazole Ring Reactivity

| Position | Substituent | Electronic Effect | Impact on Reactivity |

| C2 | Ethyl Carboxylate | Electron-withdrawing | Deactivates ring to electrophilic attack; Activates C2 to nucleophilic attack |

| C4 | 4-Pyridyl | Electron-withdrawing | Deactivates the thiazole ring to electrophilic attack |

Coordination Chemistry and Ligand Design

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate as a Monodentate Ligand (Nitrogen Coordination)

In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center through a single point of attachment. The most probable coordination site for this monodentate behavior is the nitrogen atom of the pyridyl ring. This preference is attributed to the higher basicity and greater steric accessibility of the pyridyl nitrogen compared to the thiazole (B1198619) nitrogen. The lone pair of electrons on the pyridyl nitrogen is readily available for donation to a metal ion, facilitating the formation of a stable coordinate bond. This mode of coordination is a fundamental aspect of its chemistry and is influenced by factors such as the nature of the metal ion and the specific reaction conditions employed.

This compound as a Bidentate or Multidentate Ligand

The versatility of this compound as a ligand is fully realized in its ability to function in a bidentate or even multidentate capacity. This capability stems from the presence of multiple potential donor atoms within its structure, namely the pyridyl nitrogen, the thiazole nitrogen, and the oxygen atoms of the ester group.

Coordination through Thiazole Nitrogen

While the pyridyl nitrogen is often the primary coordination site, the nitrogen atom of the thiazole ring can also participate in bonding with a metal ion. Although generally less basic, the thiazole nitrogen can form stable coordinate bonds, particularly in scenarios where it can participate in the formation of a chelate ring or when the pyridyl nitrogen is already engaged in coordination.

Coordination through Pyridyl Nitrogen

As previously mentioned, the pyridyl nitrogen is a primary site for coordination due to its enhanced basicity. In many instances, the initial interaction between the ligand and a metal ion occurs at this position. This can be the sole point of attachment in monodentate complexes or the inaugural step in the formation of a more complex bidentate chelate.

Chelating Behavior with Metal Ions

The most compelling aspect of this ligand's coordination chemistry is its capacity to act as a bidentate chelating agent. By simultaneously coordinating through both the pyridyl and thiazole nitrogen atoms, it can form a stable five-membered chelate ring with a metal ion. This chelation significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The geometric arrangement of the donor atoms in this compound is highly conducive to the formation of these stable ring structures with a variety of transition metal ions. For example, 4-(Pyridin-2-yl)thiazol-2-yl thioglycosides have been studied as bidentate ligands. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be subjected to a battery of analytical techniques to elucidate their structure and properties. These methods often include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Transition Metal Complexes (e.g., Iron, Cobalt, Nickel, Rhenium)

This versatile ligand has been shown to form complexes with a range of transition metals, leading to compounds with diverse properties and potential applications.

Iron: Iron(II) and Iron(III) complexes with pyridyl-containing ligands have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.net For instance, iron(II) complexes of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine have been shown to exhibit reversible guest-modulated spin-crossover behavior. nih.gov

Cobalt: Cobalt(II) complexes with pyridylethyl-derived diazacycloalkanes have been structurally characterized, revealing pentacoordinated cobalt(II) ions. nih.gov

Nickel: Nickel(II) complexes with ligands containing both pyridine (B92270) and thiazole moieties have been investigated. mdpi.com The coordination environment around the nickel center can vary, leading to different geometric arrangements. researchgate.netresearchgate.netmdpi.com

Rhenium: Rhenium tricarbonyl complexes are a well-studied class of compounds. nih.govchemrxiv.org In many of these complexes, pyridyl-containing ligands act as bidentate chelators. mdpi.comresearchgate.net The resulting complexes can exhibit interesting photophysical properties, such as luminescence.

Main Group Metal Complexes

The coordination chemistry of pyridyl-thiazole based ligands with transition metals is a well-explored area of research. However, the study of main group metal complexes with this compound is a more specialized field. The ligand possesses both nitrogen and sulfur donor atoms, making it a versatile chelating agent for a variety of metal ions, including those from the main group.

The formation of complexes with main group metals is influenced by factors such as the ionic radius and the Lewis acidity of the metal ion. The pyridyl nitrogen and the thiazole nitrogen or sulfur atoms can coordinate to the metal center, leading to the formation of stable chelate rings. The stoichiometry and geometry of these complexes can vary depending on the metal-to-ligand ratio and the coordination preferences of the metal. While extensive research on the synthesis and characterization of main group metal complexes with a range of acylpyrazolone ligands has been conducted, specific studies detailing the interaction of this compound with main group metals are not extensively documented in current literature. nih.gov The synthesis of such complexes would likely involve the reaction of a salt of the main group metal with the ligand in a suitable solvent.

Table 1: Potential Coordination Geometries of Main Group Metal Complexes with this compound

| Main Group Metal Ion | Potential Coordination Number | Possible Geometry |

| Li⁺ | 4 | Tetrahedral |

| Na⁺ | 4, 6 | Tetrahedral, Octahedral |

| Mg²⁺ | 6 | Octahedral |

| Al³⁺ | 4, 6 | Tetrahedral, Octahedral |

| Sn⁴⁺ | 6 | Octahedral |

Electrochemical Properties of Metal Complexes

For instance, the redox potentials of the complexes would be dependent on the electron-donating or -withdrawing nature of the substituents on the pyridyl and thiazole rings. The metal-centered redox processes can be tuned by varying the ligand environment. While studies on some transition metal complexes with thiazole-containing ligands have shown quasi-reversible one-electron transfer processes, specific electrochemical data for complexes of this compound are not extensively reported. electrochemsci.org The investigation of these properties is crucial for applications in areas such as electrocatalysis and molecular electronics.

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, Luminescence)

The spectroscopic properties of metal complexes of this compound are of significant interest due to their potential applications in photochemistry and materials science. The absorption and emission characteristics of these complexes are governed by electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectra of these complexes are expected to exhibit absorption bands corresponding to intra-ligand (π-π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. nih.gov The position and intensity of these bands would be sensitive to the metal ion and the solvent polarity. materialsciencejournal.org

Luminescence: Many metal complexes containing thiazole and pyridine moieties are known to exhibit luminescence. mdpi.com The emission properties, such as the quantum yield and lifetime, are dependent on the nature of the emissive state, which can be of ligand-centered or MLCT character. The rigid and planar structure of the thiazole ring can contribute to enhanced luminescence. mdpi.com The study of the photophysical properties of these complexes can pave the way for their use in applications like organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com

Table 2: Expected Spectroscopic Properties of Metal Complexes of this compound

| Spectroscopic Technique | Expected Observations | Information Obtained |

| UV-Vis Spectroscopy | Absorption bands in the UV and visible regions | Electronic transitions (π-π*, MLCT) |

| Fluorescence Spectroscopy | Emission bands | Luminescence properties, nature of excited state |

Application in Catalysis (e.g., Homogeneous and Heterogeneous Catalysis with Metal-Thiazole Complexes)

Metal complexes containing thiazole-based ligands have emerged as promising catalysts for a variety of organic transformations. nih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.

Homogeneous Catalysis: In homogeneous catalysis, soluble metal complexes are used to catalyze reactions in the same phase as the reactants. wiley.com Complexes of this compound could potentially be active catalysts for reactions such as cross-coupling reactions, hydrogenations, and oxidations. nih.gov The catalytic performance would depend on the stability of the complex and the accessibility of the active site.

Heterogeneous Catalysis: For heterogeneous catalysis, the metal complexes are typically immobilized on a solid support. This approach offers advantages in terms of catalyst separation and reusability. Porous organic polymers or inorganic materials can be used as supports for anchoring the metal-thiazole complexes. researchgate.net These supported catalysts could find applications in various industrial processes. The development of efficient and recyclable catalytic systems is an active area of research. nih.gov

Supramolecular Chemistry and Materials Science Applications

Self-Assembly via Non-Covalent Interactions

The spontaneous organization of molecules into stable, well-defined aggregates is known as self-assembly, a process governed by a variety of non-covalent interactions. rsc.org For Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate, the interplay between hydrogen bonding, π-π stacking, and other weak forces dictates its assembly into supramolecular architectures. nih.gov

Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor. The nitrogen atoms on the pyridine (B92270) and thiazole (B1198619) rings, along with the oxygen atoms of the carboxylate group, can participate in weak C-H···N and C-H···O hydrogen bonds. mdpi.com In the crystal structures of related heterocyclic compounds, such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, extensive one-dimensional chains are formed through bifurcated N-H···O hydrogen bonds. researchgate.netresearchgate.net Similarly, related alcohols containing pyrrolo-azine heterocycles form strong O-H···O=C hydrogen-bonded dimers, which are the primary driving force for their crystal packing. mdpi.com These interactions, while individually weak, can collectively provide significant stability to the resulting supramolecular structure, often leading to the formation of intricate one-, two-, or three-dimensional networks. frontiersin.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor Group | Acceptor Atom | Interaction Type | Typical Distance (H···A) |

|---|---|---|---|

| Aromatic C-H | Pyridyl Nitrogen | C-H···N | 2.2 - 2.8 Å |

| Aromatic C-H | Thiazole Nitrogen | C-H···N | 2.2 - 2.8 Å |

| Aromatic C-H | Carbonyl Oxygen | C-H···O | 2.1 - 2.7 Å |

| Aliphatic C-H (ethyl) | Carbonyl Oxygen | C-H···O | 2.2 - 2.8 Å |

Tetrel bonding is a non-covalent interaction where a Group 14 element (like Carbon) acts as an electrophilic site, interacting with a nucleophile. arxiv.orgmdpi-res.com This interaction is directional and arises from an electron-deficient region, known as a σ-hole or π-hole, on the tetrel atom. scispace.com In the context of this compound, the carbon atoms of the heterocyclic rings can exhibit electrophilic regions capable of forming tetrel bonds with nucleophilic sites like oxygen or nitrogen atoms of neighboring molecules. scispace.com

Additionally, the sulfur atom of the thiazole ring can participate in chalcogen bonding, a σ-hole interaction involving a Group 16 element. rsc.orgresearchgate.net Other weak, yet significant, interactions that contribute to the self-assembly process include C-H···π interactions, where an aliphatic or aromatic C-H bond interacts with the face of a π-system, and lone pair···π interactions. nih.gov These varied and subtle forces work in concert to guide the precise arrangement of molecules in the solid state. nih.gov

Crystal Engineering of Thiazole-Based Architectures

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. ub.edu The predictable and directional nature of non-covalent interactions like hydrogen bonds and π-π stacking makes them powerful tools for constructing novel crystalline materials with desired topologies and properties. rsc.org For thiazole-based molecules like this compound, crystal engineering strategies can be employed to manipulate their solid-state packing.

By introducing different functional groups onto the molecular scaffold, it is possible to tune the strength and directionality of the intermolecular forces. rsc.org For example, the interplay between hydrogen bonding and π-stacking in pyrazolyl-thiazole derivatives has been shown to direct their supramolecular assembly. rsc.org The combination of a strong hydrogen bond acceptor (pyridyl-N), π-systems (pyridine and thiazole rings), and a potential chalcogen bond donor (thiazole-S) in this compound provides a rich landscape for the rational design of complex, multi-dimensional crystalline architectures.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 4-pyridyl nitrogen atom is a well-established coordination site for a wide range of metal ions. This makes this compound an excellent candidate for use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov

The directional nature of the coordination bond from the pyridyl nitrogen allows for the predictable construction of robust frameworks with defined pore sizes and chemical environments. mdpi.com Thiazole- and thiadiazole-based ligands have been successfully incorporated into MOFs, yielding materials with interesting properties. mdpi.com For instance, a zinc-based MOF incorporating a thiazolo[5,4-d]thiazole (B1587360) linker demonstrated high water stability and functionality as a fluorescent sensor. mdpi.com The additional donor atoms in this compound (thiazole nitrogen and ester oxygens) could also engage in coordination, potentially leading to multi-metallic nodes or frameworks with higher dimensionality and unique topologies.

Table 2: Examples of Thiazole/Pyridine Ligands in MOF Synthesis

| Ligand | Metal Ion | Resulting Framework | Application | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazole dicarboxylate | Zn(II) | 3D Porous Framework | Luminescent Sensing | mdpi.com |

| 4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo nih.govnih.govnih.govthiadiazole | Zn(II) | 3D Interpenetrated Framework | Luminescence | mdpi.com |

| Pyridine-2,3-dicarboxylate | Zn(II), Cd(II) | 2D → 3D Interpenetrated Layers | Photoluminescence | rsc.org |

| 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin | Co(II) | Porous Crystalline Material | Heavy Metal Adsorption | mdpi.com |

Potential in Functional Materials Research (e.g., Optoelectronic Materials, Sensors)

The conjugated π-system extending across the pyridine and thiazole rings endows this compound with potential for applications in functional materials. functmaterials.org.ua Heterocyclic compounds containing thiazole and pyridine moieties are often fluorescent and have been investigated for use in chemical sensors and optoelectronic devices. mdpi.comnih.gov

The incorporation of this molecule into MOFs is a particularly promising strategy for developing functional materials. researchgate.net Luminescent MOFs (L-MOFs) can act as highly sensitive and selective chemical sensors. The analyte can interact with the framework, causing a change in the luminescent signal (e.g., enhancement or quenching). mdpi.com For example, a Zn(II) MOF with a thiazole-based linker was shown to be an effective and recyclable sensor for detecting chromium(VI) anions in water through fluorescence quenching. mdpi.com Furthermore, 4-pyridyl-5-hydroxyethyl-thiazole structures have been developed as fluorescent chemosensors for detecting organophosphate nerve agent simulants. nih.gov This suggests that this compound and its derivatives could serve as building blocks for a new generation of sensors for environmental monitoring and safety applications.

Advanced Synthetic Intermediates for Complex Molecular Architectures

This compound is a heterocyclic compound that has garnered significant attention in synthetic organic chemistry due to its utility as a versatile building block for the construction of complex molecular architectures. Its structure, featuring a pyridine ring linked to a thiazole-2-carboxylate moiety, provides multiple reactive sites for further chemical transformations. This makes it a valuable precursor in the synthesis of various biologically active molecules, including thiopeptide antibiotics and novel therapeutic analogues. The strategic positioning of the nitrogen atoms in the pyridine and thiazole rings, along with the ester functionality, allows for a wide range of chemical modifications, enabling the assembly of intricate molecular frameworks.

Building Blocks for Thiopeptide Antibiotics

Thiopeptide antibiotics are a class of sulfur-rich, highly modified cyclic peptides with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A characteristic structural feature of many thiopeptide antibiotics is a central pyridine ring substituted with multiple thiazole rings. nih.gov The total synthesis of these complex natural products often relies on a convergent strategy, where key heterocyclic fragments are synthesized and then coupled to construct the core structure.

This compound represents a key structural motif found within the core of several thiopeptide antibiotics, such as amythiamicin D. nih.govnih.gov While direct total syntheses employing this specific ethyl ester are not extensively documented, the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptides has been achieved using a structurally similar building block, (S)-2-[1-(tert-butoxycarbonylamino)-2-methylpropyl]thiazole-4-carboxylic acid. nih.govrsc.org This highlights the importance of pyridine-thiazole carboxylic acid derivatives as crucial intermediates in the construction of the complex poly-heterocyclic core of these antibiotics. nih.gov The general synthetic approach often involves the formation of thiazole building blocks through methods like the Hantzsch reaction, followed by their incorporation into a central pyridine core via reactions such as the hetero-Diels-Alder reaction. nih.gov The ethyl ester functionality in this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated for coupling reactions in the assembly of the larger thiopeptide macrocycle.

The table below summarizes key thiopeptide antibiotics that feature the pyridine-thiazole core, for which this compound is a relevant building block.

| Thiopeptide Antibiotic | Core Structure | Relevance of this compound |

| Amythiamicin D | Tetrathiazolyl pyridine | Serves as a model for a key fragment of the core structure. nih.govnih.gov |

| Micrococcin P1 | Poly-thiazole substituted pyridine | The pyridine-thiazole moiety is a fundamental structural unit. nih.gov |

| Thiostrepton | Pyridinyl polythiazolyl peptide | Contains a complex heterocyclic core built from pyridine and thiazole units. |

Precursors for Analogue Synthesis

The pyridine-thiazole scaffold is not only prevalent in natural antibiotics but is also recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This compound, and its close structural relatives, serve as excellent starting materials for the synthesis of novel analogues with potential therapeutic applications, including anticancer and antimicrobial agents. nih.govnih.govfarmaciajournal.com

The synthesis of new bioactive molecules often involves the modification of the core pyridine-thiazole structure. For instance, a series of novel 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles with antimicrobial activity were synthesized starting from ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. farmaciajournal.com In this synthesis, the ethyl ester was converted to a hydrazide, which then served as a key intermediate for the construction of various five-membered heterocyclic rings. farmaciajournal.com This demonstrates the utility of the ethyl carboxylate group as a handle for further chemical elaboration.

Furthermore, pyridine-thiazole hybrid molecules have been investigated as potential anticancer agents. nih.govnih.govtheaspd.com Synthetic strategies have been developed to produce a range of these hybrids, which have shown significant cytotoxic activity against various cancer cell lines. nih.govnih.gov The synthetic accessibility of these compounds, starting from precursors like this compound, allows for the systematic modification of the structure to optimize biological activity and explore structure-activity relationships.

The following table presents examples of bioactive analogues synthesized from pyridine-thiazole precursors, illustrating the versatility of this chemical scaffold.

| Bioactive Analogue Class | Precursor Type | Therapeutic Potential | Key Synthetic Transformation |

| 4-Methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles | Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | Antimicrobial farmaciajournal.com | Hydrazinolysis of the ethyl ester followed by cyclization. farmaciajournal.com |

| Pyridine-Thiazole Hybrids | 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone | Anticancer nih.govnih.gov | Claisen-Schmidt condensation and Michael addition. nih.gov |

| Thiophenyl Thiazolyl-Pyridine Hybrids | (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone | Anticancer nih.gov | One-pot multi-component reaction. nih.gov |

Electrochemistry of Ethyl 4 4 Pyridyl 2 Thiazolecarboxylate

Redox Behavior of the Thiazole (B1198619) Moiety

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. Its aromaticity lends it a degree of stability, but it is also susceptible to redox reactions. wikipedia.org The electron distribution in the thiazole ring makes the C5 position the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and can be removed by strong bases. wikipedia.orgpharmaguideline.com

In electrochemical studies of various thiazole derivatives, the ring can undergo both oxidation and reduction. nih.govnih.gov The specific potentials at which these events occur are highly dependent on the nature and position of substituents on the ring. Generally, the thiazole nucleus is considered electron-attracting, which deactivates it towards electrophilic attack, similar to pyridine (B92270). ias.ac.in However, the sulfur atom can act as an electron donor to some extent. ias.ac.in Oxidation often involves the sulfur atom, leading to the formation of radical cations that may undergo subsequent chemical reactions. Reduction processes typically involve the π-system of the ring. For many thiazole derivatives, these redox processes are irreversible, indicating that the initially formed radical ions are unstable and quickly participate in follow-up chemical reactions (an EC mechanism). scispace.com

Redox Behavior of the Pyridyl Moiety

The pyridyl group, a six-membered aromatic heterocycle, is known for its distinct electrochemical properties. Pyridine itself is less basic than imidazole (B134444) but can be protonated to form a pyridinium (B92312) cation. wikipedia.orgrsc.org The electrochemical reduction of the pyridinium ion has been studied extensively, and its reduction potential is notably dependent on the electrode material. rsc.org For instance, the reduction potential on a platinum electrode is approximately 400 mV less negative than on silver, gold, or copper electrodes. rsc.org

In the context of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate, the pyridyl nitrogen provides a site for protonation, which would significantly alter the molecule's electrochemical behavior, making it easier to reduce. The π-system of the pyridine ring can accept an electron, forming a radical anion. The stability of this radical is influenced by the solvent, the electrolyte, and the substituents on the ring. In many polypyridyl complexes, the redox processes are centered on the ligand, demonstrating the ability of the pyridyl moiety to participate in electron transfer reactions. nih.gov

Influence of Substituents on Electrochemical Potentials

Substituents have a profound effect on the electrochemical potentials of heterocyclic compounds by altering the electron density of the π-system. nih.govacs.orgmdpi.com Electron-donating groups (EDGs) increase the electron density, making the molecule easier to oxidize (less positive potential) and harder to reduce (more negative potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule harder tooxidize (more positive potential) and easier to reduce (less negative potential). mdpi.com

In this compound, the ethyl carboxylate group (-COOEt) at the 2-position of the thiazole ring acts as an electron-withdrawing group. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction. The pyridyl group at the 4-position of the thiazole also influences the electronic properties. Computational studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that substituents on peripheral pyridyl ligands can significantly shift absorption and emission peaks by altering the distribution of molecular frontier orbitals. nih.gov The interplay between the electron-withdrawing ester group and the electronic nature of the pyridyl ring determines the precise redox potentials.

Table 1: Illustrative Effects of Substituents on Redox Potentials of Aromatic Heterocycles

| Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential | Example Group |

|---|---|---|---|

| Electron-Donating | Decreases (easier to oxidize) | Increases (harder to reduce) | -CH₃, -OCH₃ |

This table provides a general summary of substituent effects based on principles observed in various heterocyclic systems. mdpi.com

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of molecules. acs.orgresearchgate.netiieta.org CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about redox potentials and the stability of electrochemically generated species. iieta.org SWV is a pulse technique that offers higher sensitivity and better resolution than CV by effectively discriminating against background charging currents. pineresearch.comnih.gov

For a compound like this compound, a typical CV experiment in a non-aqueous solvent would reveal oxidation and reduction peaks corresponding to the removal or addition of electrons from the molecule's frontier orbitals (HOMO and LUMO). mdpi.com The reversibility of these peaks provides insight into the stability of the radical cation and anion. Irreversible peaks suggest that the charged species undergo rapid chemical reactions. uzh.ch

SWV studies would provide more precise potential values and could reveal redox processes that are not easily observed with CV. acs.org The response in SWV is a peak-shaped voltammogram where the peak height is proportional to the concentration of the analyte and the peak potential is related to the formal potential of the redox couple. pineresearch.com Electrochemical studies on similar heterocyclic compounds often show irreversible oxidation processes and quasi-reversible or irreversible reduction processes, depending on the specific structure and experimental conditions. nih.govscispace.comnih.gov

Table 2: Typical Information Obtained from Voltammetric Techniques

| Technique | Key Information Provided |

|---|---|

| Cyclic Voltammetry (CV) | Redox potentials (Epa, Epc), Reversibility of electron transfer, Stability of redox species, Reaction mechanisms. researchgate.netiieta.org |

In Situ Spectroelectrochemical Investigations

In situ spectroelectrochemistry combines electrochemical techniques with spectroscopic methods (such as UV-Vis, IR, or Raman spectroscopy) to provide real-time information about the structural and electronic changes occurring in a molecule during a redox reaction. researchgate.netutu.firsc.org This powerful combination allows for the identification of transient intermediates, radical ions, and final products formed at the electrode surface. nih.govnih.gov

For this compound, UV-Vis spectroelectrochemistry could be used to monitor changes in the electronic absorption spectrum upon oxidation or reduction. The formation of a radical anion or cation is typically accompanied by the appearance of new absorption bands at different wavelengths. researchgate.net By correlating the spectral changes with the applied potential, one can assign specific absorption features to specific redox states of the molecule. This technique is crucial for elucidating complex reaction mechanisms, such as distinguishing between different pathways for the decay of an unstable radical ion. nih.gov In situ Raman or IR spectroscopy could provide vibrational information, offering a more detailed picture of the structural changes in the thiazole or pyridyl rings during electron transfer. utu.firsc.org

Photochemistry and Photophysical Properties

Light Absorption and Emission Characteristics

No available data.

Excited State Dynamics and Lifetimes

No available data.

Energy and Electron Transfer Processes

No available data.

Chiral Synthesis and Stereochemistry

Synthesis of Chiral Derivatives of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

Currently, there is a notable lack of specific research detailing the direct asymmetric synthesis of chiral derivatives of this compound. The scientific literature provides extensive information on the synthesis of various substituted thiazoles, often through methods like the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone. However, these classical methods typically yield racemic mixtures unless chiral starting materials or catalysts are employed.

While direct chiral synthesis of the title compound is not extensively reported, the synthesis of structurally related chiral thiazoles and pyridines offers insights into potential synthetic strategies. For instance, the synthesis of chiral 2,4-disubstituted thiazoles has been achieved using various approaches, including the use of chiral auxiliaries or chiral catalysts. These methods, in principle, could be adapted for the synthesis of chiral derivatives of this compound by incorporating a chiral center at a suitable position on the thiazole or pyridine (B92270) ring, or on the ethyl ester group.

Stereoselective Synthetic Methodologies

Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds. In the context of this compound, several stereoselective methodologies could be hypothetically applied, drawing from the broader field of asymmetric synthesis of heterocyclic compounds.

Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically enriched compounds. For the synthesis of a chiral version of this compound, a potential strategy would be an asymmetric version of the Hantzsch synthesis. This could involve the use of a chiral catalyst to control the stereochemical outcome of the cyclization reaction between 4-pyridinecarboxamide and a chiral α-halocarbonyl compound. Research into catalytic enantioselective additions to pyridines and the synthesis of chiral pyridine-containing ligands suggests that metal-catalyzed asymmetric reactions could be a viable route. nih.govrsc.org

Chiral Pool Synthesis: Another approach is to utilize starting materials that are already chiral, a strategy known as chiral pool synthesis. For example, one could start with a chiral α-amino acid to construct the thiazole ring, leading to a chiral center at a specific position. The synthesis of thiazole-4-carboxylic acid from L-cysteine hydrochloride provides a precedent for using chiral starting materials to generate chiral thiazole derivatives. google.com

Chiral Resolution: In cases where a racemic mixture is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.orgrsc.org Chiral chromatography is another powerful technique for the separation of enantiomers.

Investigation of Enantiomers and Diastereomers

The investigation of the properties and biological activities of individual enantiomers and diastereomers is a critical aspect of drug discovery and development. For a molecule to be chiral, it must possess a stereocenter. In the case of this compound, the parent molecule itself is achiral. To generate chiral derivatives, a chiral center would need to be introduced, for example, by adding a substituent at the 5-position of the thiazole ring or on the ethyl group of the ester.

Once chiral derivatives are synthesized and separated, their distinct properties can be investigated. This would involve:

Stereochemical Characterization: Determining the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison with compounds of known stereochemistry.

Pharmacological Profiling: Evaluating the biological activity of each enantiomer separately to determine if one is more active or has a different pharmacological profile than the other. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Physicochemical Properties: Measuring properties such as melting point, boiling point, and solubility, which can differ between diastereomers.

Currently, there is no specific information available in the scientific literature regarding the synthesis and investigation of the enantiomers and diastereomers of this compound. Future research in this area would be valuable to fully understand the potential of this compound and its derivatives in various applications.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate, future research should prioritize the development of green synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or toxic solvents. Future investigations could explore:

Catalytic Innovations : The use of reusable, heterogeneous catalysts, such as NiFe2O4 nanoparticles, has proven effective for synthesizing other thiazole (B1198619) scaffolds. nih.gov Applying similar nanocatalysts to the synthesis of this compound could offer higher yields, easier product purification, and catalyst recyclability.

Eco-Friendly Solvent Systems : Research into deep eutectic solvents (DES) or bio-based catalysts like chitosan (B1678972) hydrogels presents a promising alternative to conventional volatile organic solvents. mdpi.commdpi.com For instance, a system using L-proline and ethylene (B1197577) glycol has been successfully employed for synthesizing related thiazolo[5,4-d]thiazoles, suggesting its potential applicability. mdpi.com

Energy-Efficient Synthesis : Exploring methods like ultrasonic or microwave irradiation can significantly reduce reaction times and energy input compared to conventional heating. mdpi.commdpi.com These techniques often lead to improved yields and cleaner reaction profiles.

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Relevant Precedent |

| Nanoparticle Catalysis | High yield, reusability, mild conditions | Synthesis of thiazoles using NiFe2O4 nanoparticles nih.gov |

| Deep Eutectic Solvents | Low toxicity, biodegradability, recyclability | Use of L-proline:ethylene glycol for thiazole synthesis mdpi.com |

| Ultrasonic/Microwave Irradiation | Reduced reaction time, energy efficiency, higher yields | Synthesis of thiazoles using ultrasonic irradiation mdpi.com |

Exploration of New Catalytic Applications

The inherent structural features of this compound, namely the nitrogen atoms in the pyridine (B92270) and thiazole rings, make it an excellent candidate as a ligand in coordination chemistry and catalysis. The lone pair of electrons on these nitrogen atoms can coordinate with metal centers, creating novel catalysts.

Future research should focus on:

Homogeneous Catalysis : Investigating the coordination of the compound with transition metals (e.g., palladium, rhodium, iridium) to form catalysts for cross-coupling reactions, hydrogenations, or C-H activation. A related compound, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, is noted for its use as a catalytic agent. chemicalbook.com

Heterogeneous Catalysis : Immobilizing the molecule or its metal complexes onto solid supports like polymers or silica (B1680970) to create robust, recyclable catalysts for industrial applications.

Asymmetric Catalysis : Designing chiral analogues of the compound to serve as ligands in enantioselective synthesis, a critical area in pharmaceutical development.

Advanced Supramolecular Assemblies and Material Science Innovations

The pyridyl group is a well-established building block in supramolecular chemistry, capable of forming predictable, ordered structures through coordination bonds with metal ions or hydrogen bonding. scispace.comresearchgate.net This opens up avenues for creating advanced materials with novel properties.

Unexplored avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The bifunctional nature of the molecule (with coordination sites at the pyridyl and thiazole nitrogens) can be exploited to construct 1D, 2D, or 3D coordination polymers. scispace.com By selecting appropriate metal nodes, it may be possible to design MOFs with tailored porosity for applications in gas storage, separation, or sensing.

Liquid Crystals : Modification of the molecular structure, for instance, by introducing long alkyl chains, could induce liquid crystalline behavior, leading to new materials for display technologies.

Organic Electronics : Thiazole-containing compounds are of growing interest in organic electronics. mdpi.com Future work could explore the potential of this molecule and its derivatives as components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells.

Deeper Computational and Theoretical Insights into Reactivity

Computational chemistry provides powerful tools to predict and understand molecular properties and reactivity, guiding experimental design. researchgate.net For this compound, theoretical studies can offer profound insights.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations : DFT can be used to calculate the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. nih.gov This information is crucial for predicting its reactivity, stability, and potential interaction sites for catalysis or supramolecular assembly.

Reaction Mechanism Studies : Simulating reaction pathways for the synthesis of the compound or its functionalized analogs can help optimize reaction conditions and identify potential byproducts.

Molecular Docking Simulations : In the context of designing bioactive analogs, molecular docking can predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes or receptors, thereby guiding the synthesis of more potent compounds. nih.govnih.gov

Design and Synthesis of Functionalized Analogs for Specific Research Applications

This compound is an ideal starting point for the synthesis of a diverse library of derivatives with tailored functionalities. The ester group can be easily converted into other functional groups like amides, hydrazides, or carboxylic acids, which can then be further modified. farmaciajournal.com

Future synthetic efforts could target:

Biologically Active Compounds : The thiazole and pyridine rings are common pharmacophores in medicinal chemistry. nih.govfarmaciajournal.comnih.gov Analogs could be designed and synthesized to be evaluated for a range of biological activities, including as antimicrobial, anticancer, or anti-inflammatory agents.

Molecular Probes and Sensors : By incorporating fluorophores or chromophores, functionalized analogs could be developed as chemical sensors for detecting metal ions or other specific analytes.

Photoactive Materials : Introducing photoswitchable moieties could lead to the development of smart materials that respond to light, with applications in data storage or controlled-release systems.

The table below outlines potential functionalization strategies and their target applications.

| Functionalization Strategy | Target Moiety | Potential Application |

| Amidation/Hydrazinolysis | Ethyl ester | Bioactive compound synthesis farmaciajournal.com |

| Suzuki/Heck Coupling | Pyridine ring | Development of conjugated materials |

| Electrophilic Substitution | Thiazole ring | Tuning electronic properties |

| Quaternization | Pyridyl nitrogen | Ionic liquids, phase-transfer catalysts |

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, analogous thiazole carboxylates are prepared through Biginelli reactions using aldehydes, thioureas, and ethyl acetoacetate under acidic conditions . A related method involves reacting 3-amino-5-methylisoxazole with intermediates like ethyl 2-aminothiazole-4-carboxylate under reflux in ethanol, achieving ~70% yield . Key factors include temperature control (80–100°C), solvent choice (DMF or ethanol), and stoichiometric ratios of reactants. Purity is enhanced via silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups and confirm regiochemistry. For example, pyridyl protons resonate at δ 7.1–8.5 ppm, while thiazole carbons appear at 120–160 ppm .

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated in pyrazole-thiazole hybrids .

- Mass Spectrometry : Exact mass analysis (e.g., 234.00205 Da) verifies molecular formula .

Q. What are the common chemical transformations of the thiazole-carboxylate moiety in this compound?

- Methodological Answer :

- Hydrolysis : The ethyl ester can be hydrolyzed to the carboxylic acid using NaOH/EtOH, enabling further derivatization .

- Nucleophilic Substitution : The pyridyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents .

- Reduction : The thiazole ring can be selectively reduced to dihydrothiazole using NaBH in THF .

Advanced Research Questions

Q. How can computational models assist in retrosynthetic planning and mechanistic studies for this compound?

- Methodological Answer : Retrosynthesis tools (e.g., AI-driven platforms) leverage databases like Reaxys and Pistachio to propose feasible routes. For instance, models predict one-step syntheses by analyzing precursor compatibility and reaction feasibility (e.g., cyclization vs. condensation pathways) . Density Functional Theory (DFT) calculations optimize transition states for key steps like Biginelli reactions, correlating activation energies with experimental yields .

Q. How do researchers resolve contradictions in reaction outcomes when modifying substituents on the pyridyl or thiazole rings?

- Methodological Answer : Contradictions in yields or regioselectivity arise from steric/electronic effects. For example:

- Electron-withdrawing groups (e.g., nitro) on the pyridyl ring reduce cyclization efficiency due to decreased nucleophilicity .

- Steric hindrance from bulky substituents (e.g., trifluoromethyl) favors alternative reaction pathways, necessitating solvent polarity adjustments (e.g., switching from DMF to acetonitrile) .

- Systematic variation of substituents, followed by Hammett plot analysis, quantifies electronic effects on reaction kinetics .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Derivatives are screened against bacterial/fungal strains (e.g., S. aureus, C. albicans) via broth microdilution, with MIC values compared to controls like ketoconazole .

- Anticancer Profiling : MTT assays assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC values correlated to substituent electronegativity .

- Molecular Docking : Pyridyl-thiazole scaffolds are docked into target proteins (e.g., HIV-1 integrase) to predict binding modes and guide SAR studies .

Q. How are structure-activity relationship (SAR) studies designed for pyridyl-thiazole hybrids?

- Methodological Answer :

- Scaffold Diversification : Introduce substituents (e.g., halogens, methoxy, nitro) at the 4-pyridyl or 2-thiazole positions to probe electronic/steric effects .

- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate for solubility, pyridyl for π-π interactions) using 3D-QSAR models .

- In Vivo Validation : Prioritize derivatives with in vitro efficacy for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.